6-Chloro-2-hydroxy-3-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-2-hydroxy-3-methylbenzoic acid is a chemical compound with the molecular formula C8H7ClO3 . It is a constituent of G. anandria, a well-known traditional Chinese medicinal herb, and also produced in various fungi .

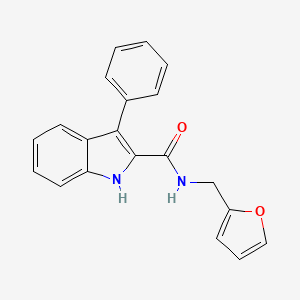

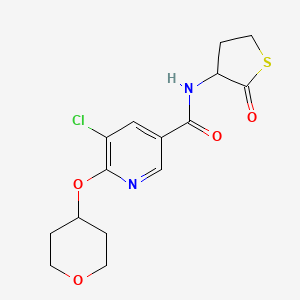

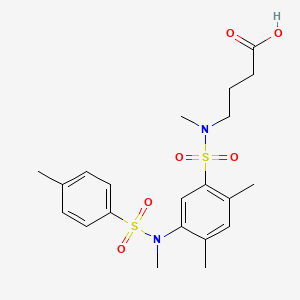

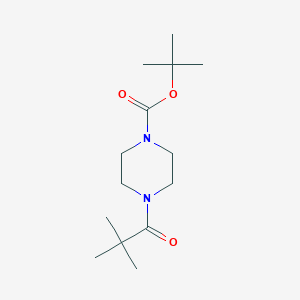

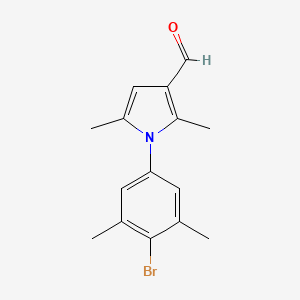

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom, a hydroxyl group, and a methyl group attached to it . The InChI code for this compound is 1S/C8H7ClO3/c1-4-2-3-5 (9)6 (7 (4)10)8 (11)12/h2-3,10H,1H3, (H,11,12) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 186.59 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are 186.0083718 g/mol .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Efficient Synthesis Methods

Research shows efficient methods for preparing chlorinated methylbenzoic acids, which are crucial intermediates in synthetic organic chemistry. For example, Daniewski et al. (2002) developed two efficient methods for preparing 2-chloro-6-methylbenzoic acid, indicating the importance of such compounds in synthesis processes, potentially applicable to derivatives like 6-Chloro-2-hydroxy-3-methylbenzoic acid Daniewski, Liu, Püntener, & Scalone, 2002.

Antibiotic Biosynthesis

Chlorinated aromatic acids have roles in the biosynthesis and synthesis of antibiotics, as indicated by the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid for antibiotic studies Becker, 1984.

Natural Product Derivation

Chlorinated compounds from fungi, such as those isolated from the mangrove endophytic fungus Nigrospora sp., suggest the use of chlorinated benzoic acids in understanding natural product chemistry and potential applications in drug discovery Xia et al., 2011.

Environmental Chemistry and Degradation Studies

- Pollutant Degradation Pathways: Studies on the degradation of chlorinated aromatic compounds in methanogenic consortia, such as the transformation of m-cresol to hydroxy-methylbenzoic acids, underscore the relevance of chlorinated benzoic acids in environmental chemistry and bioremediation efforts Londry & Fedorak, 1993.

Mecanismo De Acción

Target of Action

The primary targets of 6-Chloro-2-hydroxy-3-methylbenzoic acid are currently unknown

Mode of Action

It may involve interactions with its targets that lead to changes in cellular processes . More detailed studies are required to elucidate these interactions and their consequences.

Biochemical Pathways

It is possible that this compound influences multiple pathways, leading to downstream effects that contribute to its overall biological activity .

Result of Action

The compound’s actions at the molecular and cellular levels are likely to be complex and may involve multiple mechanisms of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

6-chloro-2-hydroxy-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRBNUDKXUOATE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2635712.png)

![1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2635715.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2635718.png)

![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2635720.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2635722.png)

![N-[2-(2-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2635728.png)